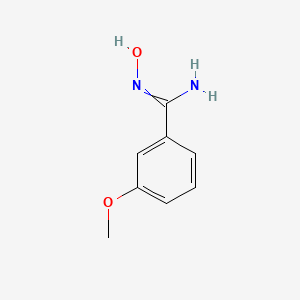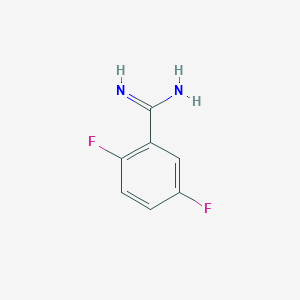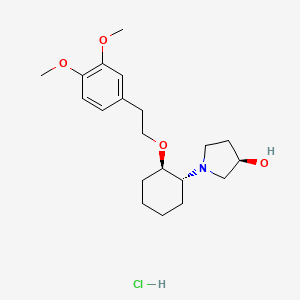![molecular formula C22H22N4O4 B7818667 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B7818667.png)
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea . This compound is a member of the urea family, characterized by the presence of a carbonyl group attached to two amine groups. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethyl isocyanate . The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In industrial settings, the production of N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize the efficiency of the synthesis. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as .
Major Products
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea: can be compared with other urea derivatives, such as:
- N-phenyl-N’-[2-(dimethylamino)ethyl]urea
- N-(4-methylphenyl)-N’-[2-(dimethylamino)ethyl]urea
- N-(4-bromophenyl)-N’-[2-(dimethylamino)ethyl]urea
Uniqueness
The presence of the 4-chloro substituent in N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Propriétés
IUPAC Name |
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPFTLYBPQBIX-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C(=O)C2=CN=C3C2=C(C=CN3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C(=O)C2=CN=C3C2=C(C=CN3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate](/img/structure/B7818615.png)





![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B7818656.png)




